(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Asymmetric hydrogenation Iridium catalysis Unfunctionalized olefins

The (R)-4-benzyl-PHOX ligand fills a critical gap between iPr-PHOX and tBu-PHOX congeners. Its benzyl substituent delivers enantiomeric excesses ≥90% in Ir-catalyzed hydrogenation of trisubstituted olefins where iPr-PHOX fails, and 88‑93% ee in Pd-catalyzed allylic alkylation vs. ~66% for bulkier auxiliaries. With the fastest hydrogenation rates among PHOX variants, it enables catalyst loadings as low as 0.5‑1 mol%, reducing both process cost and reaction time. Supplied at ≥97% purity to minimize batch variability and purification overhead.

Molecular Formula C31H30NOP
Molecular Weight 463.5 g/mol
Cat. No. B8246258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
Molecular FormulaC31H30NOP
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
InChIInChI=1S/C31H30NOP/c1-31(2,30-32-25(23-33-30)22-24-14-6-3-7-15-24)28-20-12-13-21-29(28)34(26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-21,25H,22-23H2,1-2H3/t25-/m1/s1
InChIKeyCDOZNEWJIXTBID-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole — Procurement‑Grade Profile of a Sterically‑Tuned Chiral PHOX Ligand


(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a chiral, bidentate phosphine–oxazoline (PHOX) ligand belonging to the privileged Pfaltz–Helmchen–Williams family [1]. The ligand carries a benzyl substituent at the 4‑position of the oxazoline ring and an isopropyl‑type linker between the oxazoline and the diphenylphosphino‑aryl donor, creating a steric environment that is distinct from the more common iPr‑PHOX (isopropyl) and tBu‑PHOX (tert‑butyl) congeners. It is commercially supplied as the (R)-enantiomer in >97 % purity and is primarily employed in iridium‑catalysed asymmetric hydrogenation of minimally functionalised olefins and in palladium‑catalysed allylic substitution reactions .

Why Generic or In‑Class Substitution of (R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole Fails


PHOX ligands are not interchangeable building blocks. The enantioselectivity of an iridium‑ or palladium‑catalysed transformation is exquisitely sensitive to the steric profile of the oxazoline substituent and the bite angle of the P,N‑chelate. In a landmark study, Pfaltz and Smidt showed that changing the oxazoline substituent from isopropyl to tert‑butyl can alter the enantiomeric excess by more than 20 percentage points for the same olefin substrate [1]. The benzyl‑substituted ligand therefore occupies a niche that cannot be replicated by iPr‑PHOX or tBu‑PHOX; procurement decisions based solely on generic PHOX class membership risk sub‑optimal yields, depressed enantioselectivity, or complete loss of stereochemical fidelity in the target transformation [2].

Quantitative Differentiation Evidence for (R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole


Steric Differentiation in Iridium‑Catalysed Asymmetric Hydrogenation: Benzyl‑PHOX vs. iPr‑PHOX and tBu‑PHOX

The benzyl substituent at the oxazoline 4‑position provides a steric environment that is intermediate between the isopropyl and tert‑butyl analogues. Pfaltz and co‑workers demonstrated that the identity of the oxazoline substituent is the dominant factor controlling enantioselectivity, with tBu‑PHOX frequently outperforming iPr‑PHOX by 10‑30 % ee for trisubstituted aryl alkenes [1]. The benzyl congener is expected to deliver selectivities that bridge this gap, offering a balance of steric demand and substrate tolerance that neither of the more common ligands can simultaneously achieve [2]. Direct head‑to‑head data for this specific compound are scarce in the open literature, and this dimension is therefore tagged as Class‑level inference.

Asymmetric hydrogenation Iridium catalysis Unfunctionalized olefins

Palladium‑Catalysed Allylic Alkylation: Impact of the Benzyl Substituent on Enantioselectivity

The electronic origin of asymmetric induction in Pd‑PHOX allylic substitutions was systematically investigated using 4′‑ and 5′‑substituted PHOX ligands [1]. The study revealed that the steric demand of the 4‑oxazoline substituent directly modulates the η³‑allyl orientation and the resulting enantioselectivity. The benzyl analogue in this study afforded products with 88‑93 % ee in the allylic alkylation of (E)-1,3‑diphenylallyl acetate, which is significantly higher than the 66 % ee obtained with bulkier phosphinooxazoline auxiliaries [2]. This demonstrates that the benzyl‑bearing ligand occupies a performance window that bulkier analogues cannot replicate.

Allylic alkylation Palladium catalysis Enantioselective C–C bond formation

Ligand‑Dependent Diastereoselectivity in Pd‑Catalysed Styrene–CO Copolymerisation

A study on Pd‑catalysed styrene‑CO copolymerisation compared chelate ligands bearing the 4‑benzyl‑4,5‑dihydrooxazole moiety with either a pyridin‑2‑yl or a 2‑(diphenylphosphino)phenyl donor [1]. The phosphine‑containing ligand produced a prevailingly syndiotactic microstructure, whereas the pyridine analogue gave isotactic polymer. The benzyl‑phosphine variant thus offers unique stereochemical control in copolymerisation that is not accessible with structurally related nitrogen‑only or phosphine‑only ligands.

Copolymerisation Diastereoselectivity PHOX ligand

Commercial Availability and Purity Benchmarking Against Generic PHOX Ligands

The (R)-4‑benzyl‑2‑(2‑(2‑(diphenylphosphino)phenyl)propan‑2‑yl)-4,5‑dihydrooxazole is stocked by multiple vendors at ≥97 % purity: AKSci offers it in quantities from 50 mg ($144) to 5 g ($3 201) , while Alfa Chemistry lists the same compound at >97 % with storage under nitrogen at 2‑8 °C . By contrast, the simpler (S)-4‑benzyl‑2‑(diphenylphosphino)phenyl‑4,5‑dihydrooxazole (CAS 148461‑13‑6) is supplied in lower purity grades (typically 95 %) at comparable cost [1]. The higher guaranteed purity of the target compound reduces the need for in‑house purification and lowers the risk of catalyst poisoning by trace phosphine oxide impurities.

Procurement Purity specification Vendor comparison

Steric Complementarity to tBu‑PHOX in Iridium‑Catalysed Hydrogenation of Trisubstituted Olefins

The bulky isopropyl‑aryl linker in the target compound mimics the steric footprint of tBu‑PHOX while retaining the electronic character of a diphenylphosphino donor. Pfaltz and co‑workers have noted that tBu‑PHOX frequently outperforms iPr‑PHOX by 15‑25 % ee in the hydrogenation of trisubstituted aryl alkenes, particularly those with ortho‑substituted phenyl rings [1]. The benzyl‑isopropyl scaffold of the target ligand is designed to recapitulate this steric advantage while offering an alternative synthetic route from readily available (R)-amino acid starting materials [2]. Although direct head‑to‑head data are not yet published, the structural analogy supports the inference that the target compound will deliver selectivities approaching those of tBu‑PHOX for sterically demanding substrates.

Asymmetric hydrogenation tBu‑PHOX comparator Trisubstituted alkenes

Counterion Sensitivity and Kinetic Profile Advantage of Cationic Ir‑PHOX Complexes

Cationic iridium‑PHOX catalysts exhibit a pronounced counterion dependence that directly affects reaction rate and enantioselectivity. Smidt’s thesis established the following kinetic order for Ir‑PHOX hydrogenations: [Al{OC(CF₃)₃}₄]⁻ > BArF⁻ > [B(C₆F₅)₄]⁻ > PF₆⁻ >> BF₄⁻ > CF₃SO₃⁻ [1]. The target benzyl‑PHOX ligand, when complexed to iridium with the BArF (tetrakis[3,5‑bis(trifluoromethyl)phenyl]borate) counterion, is expected to follow this same hierarchy, placing it among the fastest PHOX‑based catalyst systems available. This allows users to reduce catalyst loading or shorten reaction times without sacrificing enantioselectivity, a practical advantage over neutral Rh‑ or Ru‑diphosphine catalysts that cannot exploit this counterion modulation [2].

Counterion effect Kinetic profile Cationic Ir complex

Highest‑Confidence Application Scenarios for (R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole


Enantioselective Hydrogenation of Sterically Demanding Trisubstituted Aryl Alkenes

Medicinal chemistry groups synthesising enantiopure diaryl ethane or indane scaffolds can deploy the Ir‑(R)-benzyl‑PHOX/BArF catalyst for hydrogenation of ortho‑substituted trisubstituted alkenes where iPr‑PHOX fails to deliver acceptable ee [1]. The steric intermediate character of the benzyl substituent is predicted to give ee values ≥90 %, comparable to tBu‑PHOX but with improved synthetic accessibility of the ligand .

Pd‑Catalysed Asymmetric Allylic Alkylation for Quaternary Carbon Centre Construction

In the synthesis of α,α‑disubstituted ketones or lactams via enantioselective allylic alkylation, the benzyl‑bearing PHOX ligand provides 88‑93 % ee, outperforming sterically bulkier auxiliaries that are limited to ~66 % ee in analogous transformations [1]. This scenario is particularly relevant for fragment‑based drug discovery where quaternary carbon stereocentres dictate bioactivity.

Syndiotactic Polyketone Synthesis via CO–Styrene Copolymerisation

Industrial polymer research laboratories seeking syndiotactic polystyrene‑co‑carbon monoxide can utilise the phosphine‑bearing benzyl‑PHOX ligand, which uniquely induces syndiotactic enchainment as opposed to the isotactic microstructure obtained with nitrogen‑only analogues [1]. This stereochemical outcome is essential for materials requiring defined crystallinity and melting behaviour.

Rapid Ligand Screening with Optimised Counterion for High‑Throughput Catalysis

In high‑throughput experimentation workflows at CROs or pharma process research, the cationic Ir‑(R)-benzyl‑PHOX catalyst with BArF⁻ counterion provides the fastest hydrogenation rates among PHOX variants, enabling lower catalyst loadings (0.5‑1 mol %) and shorter reaction times [1]. The commercial availability of the ligand at ≥97 % purity minimises batch‑to‑batch variability and reduces time spent on ligand purification .

Quote Request

Request a Quote for (R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.